4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride
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Overview
Description
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H19ClFNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl group, which is further connected to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxybenzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: The 2-fluoro-5-methoxybenzyl chloride is reacted with piperidine in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular mechanisms are subject to ongoing research and may vary depending on the specific application or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-2-methoxybenzyl)piperidine
- 4-(4-Fluoro-2-methylbenzyl)piperidine hydrochloride
Uniqueness
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the benzyl ring. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C13H19ClFNO |
---|---|
Molecular Weight |
259.75 g/mol |
IUPAC Name |
4-[(2-fluoro-5-methoxyphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18FNO.ClH/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H |
InChI Key |
LMPNEPFUDVRURO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CC2CCNCC2.Cl |
Origin of Product |
United States |
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